molecular formula C9H17NO B13167575 3-Amino-1-cyclopropyl-4-methylpentan-2-one

3-Amino-1-cyclopropyl-4-methylpentan-2-one

Cat. No.: B13167575
M. Wt: 155.24 g/mol
InChI Key: JKVBFWAJSMVKSB-UHFFFAOYSA-N
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Description

3-Amino-1-cyclopropyl-4-methylpentan-2-one is an organic compound with the molecular formula C₉H₁₇NO This compound is characterized by the presence of an amino group, a cyclopropyl group, and a ketone group within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-cyclopropyl-4-methylpentan-2-one can be achieved through several synthetic routes. One common method involves the reaction of cyclopropylmethyl ketone with methylamine under controlled conditions. The reaction typically proceeds as follows:

    Starting Materials: Cyclopropylmethyl ketone and methylamine.

    Reaction Conditions: The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, at a temperature range of 50-70°C.

    Reaction Mechanism: The nucleophilic attack of methylamine on the carbonyl carbon of cyclopropylmethyl ketone leads to the formation of an intermediate, which subsequently undergoes cyclization to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This approach ensures higher yields and purity of the final product. The use of catalysts and advanced purification techniques, such as distillation and chromatography, further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-cyclopropyl-4-methylpentan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of alcohol derivatives.

    Substitution: The amino group can participate in substitution reactions with electrophiles, resulting in the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium at room temperature.

    Reduction: Sodium borohydride in methanol at 0-5°C.

    Substitution: Electrophiles such as alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted amino derivatives.

Scientific Research Applications

3-Amino-1-cyclopropyl-4-methylpentan-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in enzyme inhibition and protein interactions.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Amino-1-cyclopropyl-4-methylpentan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. For example, it may inhibit enzymes involved in the synthesis of inflammatory mediators, leading to its potential anti-inflammatory effects. The exact molecular targets and pathways are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-1-cyclopropyl-4-methylpentan-1-one
  • 4-Amino-1-cyclopropyl-3-methylpentan-2-one

Comparison

Compared to similar compounds, 3-Amino-1-cyclopropyl-4-methylpentan-2-one exhibits unique structural features, such as the position of the amino and ketone groups, which influence its reactivity and biological activity. Its cyclopropyl group imparts rigidity to the molecule, affecting its interaction with biological targets.

Properties

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

3-amino-1-cyclopropyl-4-methylpentan-2-one

InChI

InChI=1S/C9H17NO/c1-6(2)9(10)8(11)5-7-3-4-7/h6-7,9H,3-5,10H2,1-2H3

InChI Key

JKVBFWAJSMVKSB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)CC1CC1)N

Origin of Product

United States

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